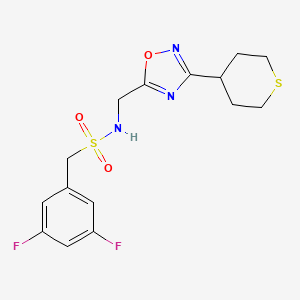

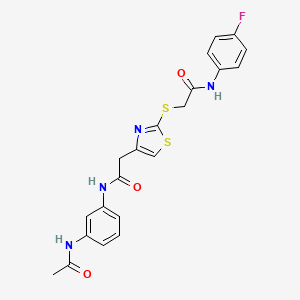

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

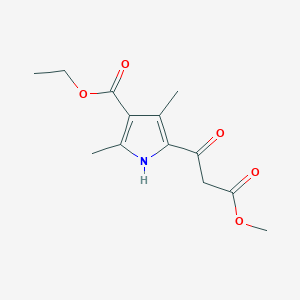

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine, commonly known as DMOXP, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology. DMOXP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Cation Tautomerism and Molecular Recognition

Pyrimidine derivatives exhibit cation tautomerism and can form complex structures through hydrogen bonding, which is essential for molecular recognition processes. These processes are critical in drug action, where the efficacy of pharmaceuticals containing pyrimidine functionalities often relies on specific molecular interactions (Rajam et al., 2017).

Insecticidal and Antibacterial Potential

Pyrimidine-linked pyrazole derivatives have shown significant insecticidal and antibacterial activities, making them valuable for agricultural and pharmaceutical applications. The synthesis of these compounds involves microwave irradiative cyclocondensation, demonstrating the versatility of pyrimidine in synthesizing biologically active molecules (Deohate & Palaspagar, 2020).

DNA Repair and Photolyase Activity

Pyrimidine derivatives are crucial in understanding DNA repair mechanisms, particularly in the context of photolyase enzymes that repair DNA damage induced by UV radiation. Studies have elucidated the structure and function of DNA photolyases, enzymes that utilize pyrimidine dimers as substrates to reverse UV-induced DNA damage, highlighting the importance of pyrimidine in maintaining genomic integrity (Sancar, 1994).

Nonlinear Optical Properties

Research on thiopyrimidine derivatives has revealed significant insights into the nonlinear optical (NLO) properties of pyrimidine-based compounds, underscoring their potential in optoelectronic applications. The electronic and NLO properties of these derivatives have been explored through experimental and computational studies, demonstrating their utility in developing materials for advanced technological applications (Hussain et al., 2020).

pH-Sensing and Photophysical Properties

Pyrimidine-phthalimide derivatives have been designed for pH-sensing applications due to their solid-state fluorescence and solvatochromism. These derivatives exhibit protonation-dependent color changes, making them suitable for developing novel colorimetric pH sensors. Their design and synthesis demonstrate the adaptability of pyrimidine derivatives in creating functional materials for chemical sensing (Yan et al., 2017).

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-(oxolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-8(2)12-10(11-7)14-9-3-4-13-6-9/h5,9H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZAULMBFMPLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCOC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide](/img/structure/B2979379.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979388.png)

![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2979393.png)